2-Methylbenzenesulfonic acid hydrate

Overview

Description

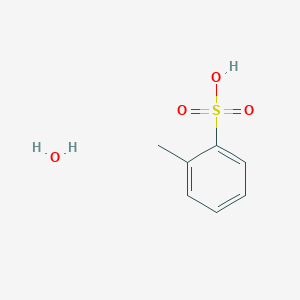

2-Methylbenzenesulfonic acid hydrate (CAS 1914148-59-6 or 104768-26-5) is an organosulfonic acid derivative with the molecular formula C₇H₁₀O₄S. It consists of a benzenesulfonic acid backbone substituted with a methyl group at the ortho (2-) position and is stabilized by water molecules in its hydrated form. This compound is widely used in organic synthesis as a strong acid catalyst, surfactant, or intermediate in pharmaceuticals and dyes. Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzenesulfonic acid hydrate is typically synthesized by the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid as the sulfonating agent. The reaction involves the electrophilic aromatic substitution of the methyl group on the benzene ring, resulting in the formation of the sulfonic acid group.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar sulfonation process. The reaction is carried out in large reactors where toluene is mixed with concentrated sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

Organic Synthesis

2-Methylbenzenesulfonic acid is widely utilized as a catalyst in organic synthesis. It facilitates the formation of esters and ethers through its strong acidic nature, which activates substrates for further reactions. Its effectiveness in promoting nucleophilic substitutions and electrophilic additions makes it a valuable reagent in synthetic chemistry.

Biochemical Assays

In biochemical research, this compound serves as a critical reagent for enzyme studies and various assays. Its ability to activate substrates is essential for understanding enzyme kinetics and mechanisms. For instance, it has been employed in assays to study the catalytic behavior of various enzymes, enhancing the understanding of metabolic pathways.

Pharmaceutical Intermediates

The compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are often involved in drug development due to their biological activity. For example, it is used in synthesizing compounds that exhibit antimicrobial properties, making it valuable for developing new therapeutic agents.

Industrial Applications

In industry, 2-Methylbenzenesulfonic acid is employed in producing dyes, pigments, and surfactants. Its derivatives are crucial intermediates in manufacturing various colorants used in food and textiles. The compound's unique properties allow for the efficient synthesis of complex organic molecules necessary for these applications.

Comparative Analysis with Related Compounds

| Compound | Position of Sulfonic Acid | Biological Activity |

|---|---|---|

| 2-Methylbenzenesulfonic Acid | Ortho | Strong acid; used in synthesis |

| p-Toluenesulfonic Acid | Para | Similar catalytic properties |

| m-Toluenesulfonic Acid | Meta | Different reactivity profiles |

The ortho positioning of the sulfonic acid group in 2-Methylbenzenesulfonic acid enhances its hydrophobic character compared to its para and meta counterparts, affecting solubility and reactivity.

Case Study 1: Antimicrobial Activity

Research conducted by Takeuchi et al. (1958) demonstrated that derivatives of 2-Methylbenzenesulfonic acid exhibit significant antimicrobial properties against various bacterial strains. This study highlights the potential applications of these derivatives in developing new antimicrobial agents.

Case Study 2: Developmental Toxicity Assessment

A study assessing the developmental toxicity of 2-Methylbenzenesulfonic acid using animal models indicated that high concentrations could lead to adverse developmental outcomes. These findings underscore the importance of careful handling and regulation during industrial applications involving this compound.

Mechanism of Action

The mechanism of action of 2-Methylbenzenesulfonic acid hydrate involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons to facilitate the formation of reaction intermediates, thereby accelerating the reaction rate. In biological systems, its interaction with molecular targets like the Epidermal Growth Factor Receptor involves hydrogen bonding with specific amino acid residues, leading to inhibition of receptor activity.

Comparison with Similar Compounds

Positional Isomers: 4-Methylbenzenesulfonic Acid Hydrate

4-Methylbenzenesulfonic acid hydrate (para isomer, CAS 6192-52-5) shares the same molecular formula but substitutes the methyl group at the para (4-) position. Key differences include:

- Acidity : The para isomer exhibits slightly higher acidity due to reduced steric hindrance and better solvation of the sulfonic acid group compared to the ortho isomer.

- Applications : Both isomers serve as catalysts in esterification and alkylation reactions, but the para isomer is more prevalent in industrial processes due to its lower melting point and higher solubility in polar solvents.

Higher Methyl-Substituted Derivatives: 2,4,6-Trimethylbenzenesulfonic Acid Dihydrate

2,4,6-Trimethylbenzenesulfonic acid dihydrate (mesitylenesulfonic acid, CAS 3453-83-6) features three methyl groups. This structural modification leads to:

- Reduced Acidity: Increased electron-donating methyl groups destabilize the sulfonate anion, reducing acidity compared to mono-methyl derivatives.

- Enhanced Solubility in Organic Solvents: The bulky mesitylene group improves solubility in non-polar media, making it useful in organic-phase reactions.

Halogenated Derivatives: 4-Chlorobenzenesulfonic Acid Hydrate

4-Chlorobenzenesulfonic acid hydrate (CAS 98-66-8) replaces the methyl group with an electron-withdrawing chlorine atom. This substitution results in:

- Higher Acidity : The chlorine atom enhances the sulfonic acid's acidity via inductive effects, making it a stronger catalyst in hydrolysis reactions.

- Distinct Reactivity : Chlorine’s electronegativity enables participation in electrophilic substitution reactions, unlike methyl derivatives.

Parent Compound: Benzenesulfonic Acid Hydrate

The unsubstituted benzenesulfonic acid hydrate lacks methyl groups, leading to:

- Highest Acidity : Absence of electron-donating groups maximizes acidity (pKa ~ −2.8), outperforming methyl-substituted analogs in acid-catalyzed reactions.

- Lower Thermal Stability : Reduced steric protection increases susceptibility to decomposition at high temperatures.

Comparative Data Table

Biological Activity

2-Methylbenzenesulfonic acid hydrate, also known as 2-methylbenzenesulfonic acid, is an aromatic sulfonic acid that has garnered attention for its diverse biological activities. This compound is characterized by its sulfonic acid group attached to a methyl-substituted benzene ring, which imparts unique chemical properties. Understanding its biological activity is essential for its application in various fields, including pharmaceuticals and environmental chemistry.

- Chemical Formula : C₇H₈O₃S

- Molecular Weight : 172.20 g/mol

- CAS Number : 88-20-0

- Hydrate Form : The compound exists in a hydrated form, which affects its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains, revealing inhibitory effects comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been explored in several cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. However, the selectivity of its cytotoxicity requires further investigation to minimize adverse effects on healthy cells.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic processes. For instance, it has shown inhibitory effects on carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can have implications for drug design targeting metabolic disorders.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of 2-methylbenzenesulfonic acid against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of 2-methylbenzenesulfonic acid hydrate resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours .

- Enzyme Inhibition Studies : Inhibition assays revealed that 2-methylbenzenesulfonic acid hydrate could inhibit carbonic anhydrase activity with an IC50 value of 1.5 mM, indicating its potential use in therapeutic applications targeting this enzyme .

Data Summary Table

Properties

IUPAC Name |

2-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJOEUSYAMPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.